Ethyl 4-(cyanomethyl)benzoate
Overview
Description
Ethyl 4-(cyanomethyl)benzoate is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a cyanomethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(cyanomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(cyanomethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 4-(carboxymethyl)benzoic acid.
Reduction: 4-(aminomethyl)benzoate or 4-(hydroxymethyl)benzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and nitrile groups.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 4-(cyanomethyl)benzoate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or nitrile reduction. The molecular targets and pathways involved include esterases and nitrilases, which facilitate the conversion of the compound into biologically active metabolites.
Comparison with Similar Compounds
Ethyl 4-cyanobenzoate: Similar structure but lacks the cyanomethyl group.
Methyl 4-(cyanomethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-(Cyanomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: this compound is unique due to the presence of both an ester and a cyanomethyl group, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
ethyl 4-(cyanomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZDJXZPSPNHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475297 | |
Record name | ethyl 4-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83901-88-6 | |
Record name | ethyl 4-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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